An In-depth Technical Guide to (3-bromophenyl)hydrazine: Structure, Properties, and Applications
An In-depth Technical Guide to (3-bromophenyl)hydrazine: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-bromophenyl)hydrazine and its hydrochloride salt are versatile chemical intermediates with significant applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, reactivity, and key applications of (3-bromophenyl)hydrazine, with a particular focus on its role in the synthesis of bioactive molecules. Detailed experimental protocols for its synthesis and purification are presented, alongside a summary of its spectral characteristics. This document aims to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery.
Chemical Structure and Identification
(3-bromophenyl)hydrazine is an aromatic hydrazine derivative characterized by a bromine atom substituted at the meta-position of the phenyl ring. The presence and position of the bromine atom significantly influence the molecule's reactivity and electronic properties.
Chemical Structure:
Table 1: Chemical Identification of (3-bromophenyl)hydrazine and its Hydrochloride Salt
| Identifier | (3-bromophenyl)hydrazine | (3-bromophenyl)hydrazine hydrochloride |
| IUPAC Name | (3-bromophenyl)hydrazine[1][2] | (3-bromophenyl)hydrazine;hydrochloride[1] |
| CAS Number | 34238-64-1[3] | 27246-81-7[4] |
| Molecular Formula | C₆H₇BrN₂[2][3] | C₆H₈BrClN₂[1] |
| Molecular Weight | 187.04 g/mol [1][2][3] | 223.50 g/mol [4] |
| Synonyms | 3-Bromophenylhydrazine, m-Bromophenylhydrazine | (m-Bromophenyl)hydrazine hydrochloride |
Physicochemical Properties
The physical and chemical properties of (3-bromophenyl)hydrazine are crucial for its handling, storage, and application in chemical reactions.
Table 2: Physicochemical Properties of (3-bromophenyl)hydrazine and its Hydrochloride Salt
| Property | (3-bromophenyl)hydrazine | (3-bromophenyl)hydrazine hydrochloride |
| Appearance | White to off-white crystalline solid[3] | Off-white to light brown powder |
| Melting Point | 70 °C[3] | 227-231 °C (decomposes) |
| Boiling Point | 265.50 °C[3] | Not available |
| Solubility | Limited solubility in water; soluble in organic solvents like ethanol and acetone.[3] | Soluble in DMSO (slightly) and Methanol (slightly). |
| Density | 1.5780 g/cm³[3] | Not available |
Spectral Data
Spectroscopic data is essential for the structural elucidation and purity assessment of (3-bromophenyl)hydrazine.
Table 3: Spectral Properties of (3-bromophenyl)hydrazine and its Hydrochloride Salt
| Spectrum | (3-bromophenyl)hydrazine | (3-bromophenyl)hydrazine hydrochloride |
| ¹H NMR | Data available from various suppliers.[5] | Spectra available from chemical suppliers.[6] |
| ¹³C NMR | Data available in databases like PubChem.[2] | Data available in databases. |
| IR | Spectral data available in databases. | FTIR and ATR-IR spectra available in PubChem.[1] |
| Mass Spectrometry | GC-MS data available in PubChem.[2] | Not readily available. |
Reactivity and Chemical Properties
The chemical behavior of (3-bromophenyl)hydrazine is primarily dictated by the reactive hydrazine moiety and the substituted phenyl ring.
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Hydrazone Formation: It readily reacts with aldehydes and ketones to form the corresponding hydrazones. This reaction is fundamental in the synthesis of various heterocyclic compounds and is a key step in the Fischer indole synthesis.[3]
-
Fischer Indole Synthesis: (3-bromophenyl)hydrazine is a common starting material for the Fischer indole synthesis, a powerful method for constructing indole rings, which are prevalent in many biologically active molecules.[7][8] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone.
-
Coupling Reactions: The bromine atom on the phenyl ring allows for participation in various cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the formation of more complex molecular architectures.[3]
-
Nucleophilic Substitution: The hydrazine group can act as a nucleophile in substitution reactions.
Applications in Research and Drug Development
(3-bromophenyl)hydrazine serves as a crucial building block in the synthesis of a wide range of compounds with potential biological activities.
-
Pharmaceutical Intermediates: It is a precursor for the synthesis of potential drug candidates, including antifungal, antibacterial, and antiviral agents.[3] Derivatives of (3-bromophenyl)hydrazine have been investigated for their potential as anticancer and antimicrobial agents.[3]
-
Agrochemicals: The compound is utilized in the development of new pesticides and herbicides.[4]
-
Material Science: Its derivatives are used in the synthesis of novel polymers and dyes.[4]
Experimental Protocols
Synthesis of (3-bromophenyl)hydrazine from 3-bromoaniline
This protocol is adapted from a patented method for the synthesis of 3-bromophenylhydrazine.[9]
Materials:
-
3-bromoaniline
-
10N Hydrochloric acid
-
Sodium nitrite
-
Sodium metabisulfite
-
Sodium hydroxide
-
Activated carbon
-
Water
-
Ice
Procedure:
-
Diazotization:
-
In a 500 mL beaker, add 200 mL of water and 57.5 mL of 10N hydrochloric acid.
-
While stirring, add 34.6 g of 3-bromoaniline.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of 15 g of sodium nitrite in 30 mL of water, maintaining the temperature at 0-6 °C.
-
Adjust the pH of the system to 1-2.
-
Continue the reaction for 20 minutes, then filter the solution to obtain the diazonium salt filtrate.
-
-
Reduction:
-
In a 2000 mL beaker, dissolve 64 g of sodium metabisulfite and 65 g of sodium hydroxide in 350 mL of water.
-
Cool this solution to 15 °C.
-
Slowly add the previously prepared diazonium salt filtrate. The pH of the solution should be around 7, and the temperature at 15 °C.
-
Stir the reaction mixture for 30 minutes.
-
-
Hydrolysis and Purification:
-
Heat the reaction system to 80 °C and continue stirring.
-
Add 115 mL of hydrochloric acid and continue heating to 97-100 °C.
-
Maintain this temperature for 30 minutes.
-
Add 11 g of activated carbon for decolorization and filter the hot solution.
-
Cool the filtrate to 8 °C to induce crystallization.
-
Filter the crystals and dry the product to obtain (3-bromophenyl)hydrazine.
-
Fischer Indole Synthesis using (3-bromophenyl)hydrazine
The following is a general representation of the Fischer indole synthesis.
Caption: Fischer Indole Synthesis Pathway.
Safety and Handling
(3-bromophenyl)hydrazine and its hydrochloride salt should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
(3-bromophenyl)hydrazine is a valuable and versatile reagent in organic synthesis, particularly for the construction of heterocyclic systems of medicinal interest. Its well-defined chemical properties and reactivity make it an important tool for researchers in the fields of synthetic chemistry and drug development. This guide provides a foundational understanding of its key characteristics and applications, aiming to facilitate its effective use in the laboratory.
References
- 1. 3-Bromophenylhydrazine hydrochloride | C6H8BrClN2 | CID 33757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3-Bromophenyl)hydrazine | C6H7BrN2 | CID 33758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. leapchem.com [leapchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 40887-80-7|(3-Bromophenyl)hydrazine|BLD Pharm [bldpharm.com]
- 6. 3-Bromophenylhydrazine hydrochloride(27246-81-7) 1H NMR spectrum [chemicalbook.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. CN101157636A - Method for preparing 3-bromine phenylhydrazine - Google Patents [patents.google.com]
